molecular formula C16H32 B8471468 2-Hexadecene CAS No. 26741-29-7

2-Hexadecene

Cat. No.: B8471468
CAS No.: 26741-29-7
M. Wt: 224.42 g/mol
InChI Key: YITMLDIGEJSENC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexadecene can be synthesized through various methods. One common approach involves the alkylation of 1-pentadecene with a methylating agent under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of methyl-pentadec-1-ene may involve the use of large-scale reactors and continuous flow processes. The raw materials, such as 1-pentadecene and the methylating agent, are fed into the reactor, where they undergo the alkylation reaction. The product is then purified through distillation or other separation techniques to obtain high-purity methyl-pentadec-1-ene.

Chemical Reactions Analysis

Types of Reactions

2-Hexadecene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Hydrogenation of the double bond in methyl-pentadec-1-ene can yield the corresponding alkane.

    Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is used for hydrogenation.

    Substitution: Halogenating agents, such as bromine (Br2), can be used for substitution reactions.

Major Products

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: The corresponding alkane.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

2-Hexadecene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies related to lipid metabolism and membrane structure.

    Medicine: Research on methyl-pentadec-1-ene derivatives may lead to the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of methyl-pentadec-1-ene involves its interaction with various molecular targets and pathways. In oxidation reactions, the double bond in the compound is attacked by oxidizing agents, leading to the formation of intermediate species that eventually yield the final products. In reduction reactions, the double bond is hydrogenated to form the corresponding alkane. The methyl group can also participate in substitution reactions, where it is replaced by other functional groups.

Comparison with Similar Compounds

2-Hexadecene can be compared with other long-chain alkenes, such as:

    1-Pentadecene: Similar in structure but lacks the methyl group.

    2-Methylhexadec-1-ene: Has an additional carbon in the chain.

    2-Methylundec-1-ene: Shorter chain length.

Properties

CAS No.

26741-29-7

Molecular Formula

C16H32

Molecular Weight

224.42 g/mol

IUPAC Name

hexadec-2-ene

InChI

InChI=1S/C16H32/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,5H,4,6-16H2,1-2H3

InChI Key

YITMLDIGEJSENC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CC

Origin of Product

United States

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